N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide, also known as memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in the 1960s and was approved by the FDA in 2003. Memantine is a non-competitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in the brain. The NMDA receptor is involved in learning and memory, and blocking its activity can help to improve cognitive function in patients with Alzheimer's disease.
Mécanisme D'action
Memantine works by blocking the activity of the NMDA receptor in the brain. The NMDA receptor is involved in learning and memory, and blocking its activity can help to improve cognitive function in patients with Alzheimer's disease. In addition, N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide has been shown to have neuroprotective effects, which may help to slow the progression of the disease.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of amyloid beta, which is a protein that is associated with the development of Alzheimer's disease. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is that it has been extensively studied and is well-characterized. In addition, this compound has been shown to have a number of potential therapeutic effects in neurological disorders, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is that it is a medication and may have potential side effects that could impact the results of the experiment.
Orientations Futures
There are several potential future directions for research on N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide. One area of research could focus on the development of new this compound analogs that have improved therapeutic effects. Another area of research could focus on the use of this compound in combination with other medications for the treatment of Alzheimer's disease. Finally, research could focus on the potential use of this compound in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Méthodes De Synthèse
The synthesis of N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide involves several steps. The first step is the reaction of 2-bromoanisole with methylamine to form N-methyl-2-methoxyaniline. This compound is then reacted with N,N-dimethylglycine to form this compound, which is this compound.
Applications De Recherche Scientifique
Memantine has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease in some patients. In addition, N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide has been studied for its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Propriétés
IUPAC Name |
2-(dimethylamino)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)8-11(14)12-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRKUJLMGALINK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.